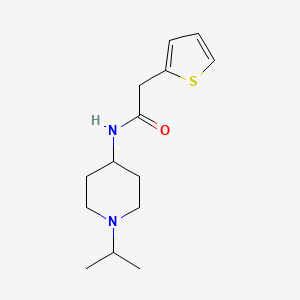![molecular formula C23H15N3O10 B4982990 bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate](/img/structure/B4982990.png)
bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate, also known as BNPPD, is a chemical compound with potential applications in scientific research. It is a member of the pyridine-based ligands family and has been studied extensively for its potential use as a fluorescent probe for metal ions.
Mecanismo De Acción
The mechanism of action of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate involves the formation of a complex with copper ions, which leads to a change in the fluorescence properties of the compound. The complex formation results in a red shift in the emission wavelength and an increase in the fluorescence intensity. This change in fluorescence properties can be used to detect and quantify the presence of copper ions in biological systems.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and tissues at low concentrations, making it a promising tool for in vitro and in vivo applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate is its high selectivity and sensitivity towards copper ions. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its limited ability to detect other metal ions, which may limit its applications in certain biological systems.
Direcciones Futuras
There are several future directions for the use of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the use of this compound in imaging and tracking metal ions in living cells and tissues. Additionally, the potential use of this compound in the diagnosis and treatment of diseases related to copper metabolism, such as Wilson's disease, warrants further investigation.
Métodos De Síntesis
The synthesis of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate is a multi-step process that involves the reaction of 2,6-pyridinedicarboxylic acid with ethyl chloroformate, followed by the reaction with 4-nitrophenylhydrazine. The resulting compound is then reacted with 2-aminoethanol to produce this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate has been studied for its potential use as a fluorescent probe for metal ions, particularly copper ions. It has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a promising tool for detecting and monitoring copper ions in biological systems. This compound has also been studied for its potential use in imaging and tracking metal ions in living cells and tissues.
Propiedades
IUPAC Name |
bis[2-(4-nitrophenyl)-2-oxoethyl] pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O10/c27-20(14-4-8-16(9-5-14)25(31)32)12-35-22(29)18-2-1-3-19(24-18)23(30)36-13-21(28)15-6-10-17(11-7-15)26(33)34/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBGWROTPWDXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4982908.png)

![3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4982918.png)
![5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4982927.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4982951.png)

![3-bromo-5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982961.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982966.png)
![4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid](/img/structure/B4982970.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4982972.png)
![diethyl 2-[2,2,7-trimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982977.png)
![2-[4-(3-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B4982982.png)
![1,8-dibromo-17-(2-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4982985.png)
